molecular formula C23H23NO5 B5570909 7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B5570909
M. Wt: 393.4 g/mol
InChI Key: YAQLUUVVGLOKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2,5-Dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a compound with complex chemical characteristics and is of interest in various chemical research areas due to its unique structural and functional properties.

Synthesis Analysis

  • The synthesis of related quinoline derivatives often involves Friedel–Crafts reaction, and some synthetic routes have been achieved with high yield. For instance, Mizuno et al. (2006) achieved the synthesis of a similar compound, ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, using the methanesulfonyl as a protective group for the phenolic hydroxy in the Friedel–Crafts reaction (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).

Molecular Structure Analysis

  • Investigations into similar quinoline compounds reveal interesting structural features. For instance, Wang et al. (2009) synthesized and characterized 8-(2,3-dimethoxyphenyl)-10,11,12,13-tetrahydro-9H-benzo[f]-cyclohepta[c]quinoline, which is structurally related to the compound of interest. Their study provides insights into the molecular conformation and crystal structure of such compounds (Wang, Xiang-shan, Li, Qing, Yang, Ke, & Yao, 2009).

Chemical Reactions and Properties

  • The chemical reactions and properties of related quinoline compounds have been explored. For example, Jurd et al. (1979) investigated the base-catalyzed dimerization of similar benzoquinones, providing insights into the reactive nature and potential chemical transformations of such compounds (Jurd, Roitman, & Wong, 1979).

Scientific Research Applications

Photophysical Properties Study

Researchers have synthesized quinoline derivatives, including those structurally analogous to the compound , to study their excited-state intramolecular proton transfer (ESIPT) inspired photophysical properties. These compounds exhibit dual emissions and large Stokes shifts, which are dependent on solvent polarity. Such studies are crucial for the development of new fluorophores with potential applications in bioimaging and sensing technologies (Padalkar & Sekar, 2014).

Disease-Modifying Antirheumatic Drugs (DMARDs)

In pharmaceutical research, quinoline derivatives similar to this compound have been evaluated for their potential as disease-modifying antirheumatic drugs. Metabolites of specific quinoline carboxylates have shown anti-inflammatory effects in models of arthritis, highlighting their importance in developing new treatments for inflammatory diseases (Baba et al., 1998).

Anticancer Activity

Quinolin-2(1H)-one derivatives, related to the given compound, have been synthesized and evaluated for their in vitro anticancer activity. Certain derivatives have demonstrated potent cytotoxicity against various tumor cell lines, indicating their potential as novel anticancer agents. This research is pivotal for developing new chemotherapeutic options (Chen et al., 2013).

Synthetic Chemistry

The compound is involved in studies focusing on synthetic chemistry, where researchers aim to develop new methodologies for synthesizing quinoline derivatives. Such studies contribute to the broader understanding of chemical synthesis processes and the development of more efficient and environmentally friendly synthetic routes for complex organic compounds (Yang et al., 2013).

Electrochemical Properties

Tetrasubstituted tetraphenylethenes, which share structural features with the compound , have been synthesized and their electrochemical properties investigated. This research has implications for the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and solar cells (Schreivogel et al., 2006).

properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c1-28-16-6-7-21(29-2)17(11-16)14-9-19-23(20(26)10-14)18(12-22(27)24-19)13-4-3-5-15(25)8-13/h3-8,11,14,18,25H,9-10,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQLUUVVGLOKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC(=CC=C4)O)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.